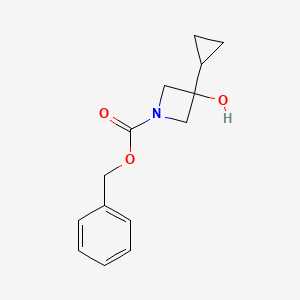![molecular formula C7H9N3O B13499208 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of propargylamines with azides in the presence of a copper catalyst, leading to the formation of the triazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
化学反应分析
Types of Reactions
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism by which 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
- 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
- 1,3,4-thiadiazoles
Uniqueness
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde is unique due to its specific structural configuration, which combines the properties of both triazole and pyridine rings. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-5-6-7-3-1-2-4-10(7)9-8-6/h5H,1-4H2 |
InChI 键 |
RKUBJTXTQGGRGN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(=C(N=N2)C=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)


![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)


![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)




![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
